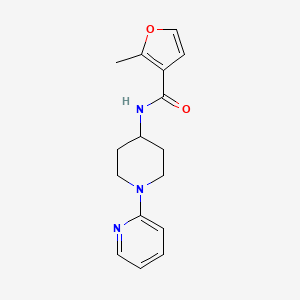
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A exerts its effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and cell survival. Inhibition of this pathway by N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A leads to a reduction in inflammation and cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It also has a well-defined mechanism of action, which makes it easy to study. However, one limitation of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use in the treatment of cancer. Additionally, further studies are needed to investigate the safety and efficacy of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A in vivo.
Métodos De Síntesis
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has been synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most commonly used method for the synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A is the Suzuki coupling reaction. This method involves the reaction of 1-bromo-2-pyrazine with 3-(5-tert-butyl-2-methylpyrazol-3-yl)piperidine-2,6-dione in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide A has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-18(2,3)14-10-15(23(4)22-14)21-17(25)13-6-5-9-24(12-13)16-11-19-7-8-20-16/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLOZDBAPXMFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2CCCN(C2)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)
![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)

![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7510742.png)
